N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a hydroxypropylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the Hydroxypropylcarbamoyl Group: This step involves the reaction of the benzothiophene-furan intermediate with a hydroxypropyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylcarbamoyl group may facilitate binding to active sites, while the benzothiophene and furan rings contribute to the overall stability and specificity of the interaction. This can lead to modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide: shares structural similarities with other benzothiophene derivatives and furan-containing compounds.
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-carboxybenzothiophene.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furancarboxamide.
Uniqueness
The unique combination of the benzothiophene core, furan ring, and hydroxypropylcarbamoyl group in this compound sets it apart from other similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-9-4-8-18-16(22)14-11-5-1-2-7-13(11)24-17(14)19-15(21)12-6-3-10-23-12/h3,6,10,20H,1-2,4-5,7-9H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCOUUZRXLQQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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